molecular formula C13H14N2 B14614245 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- CAS No. 59715-16-1

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-

Cat. No.: B14614245
CAS No.: 59715-16-1
M. Wt: 198.26 g/mol
InChI Key: YYCFDQPFRZCFDU-UHFFFAOYSA-N
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Description

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- is a heterocyclic compound that belongs to the class of indole derivatives This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methyl-3,4-dihydro-β-carboline with methyl iodide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydro derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

59715-16-1

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1,4-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C13H14N2/c1-8-7-14-9(2)13-12(8)10-5-3-4-6-11(10)15-13/h3-6,8,15H,7H2,1-2H3

InChI Key

YYCFDQPFRZCFDU-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(C2=C1C3=CC=CC=C3N2)C

Origin of Product

United States

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